Knoevenagel Condensation Yield: 97% for 6-Oxaspiro[4.5]decan-9-one as the Direct Oliceridine Precursor
In the reported synthesis of the FDA-approved biased MOR agonist Oliceridine (TRV130), 6-oxaspiro[4.5]decan-9-one undergoes Knoevenagel condensation with methyl 2-cyanoacetate to afford the key intermediate in 97% yield [1]. In contrast, neither 1-oxaspiro[4.5]decan-4-one nor 6-azaspiro[4.5]decan-9-one has been reported as a competent substrate in this patented, regulatory-critical synthetic route, establishing a functional exclusivity for the 6-oxa-9-one regioisomer [2].
| Evidence Dimension | Knoevenagel condensation yield with methyl 2-cyanoacetate |
|---|---|
| Target Compound Data | 97% yield (isolated product 43, Scheme 9) |
| Comparator Or Baseline | 1-Oxaspiro[4.5]decan-4-one: no reported yield in this transformation; 6-Azaspiro[4.5]decan-9-one: no reported yield |
| Quantified Difference | 97% vs. no published competency (functional exclusivity) |
| Conditions | Toluene, AcOH, NH4OAc, reflux, Dean–Stark water removal |
Why This Matters
Procurement of the 1-oxa or 6-aza analog cannot replicate this high-yielding, literature-validated step for Oliceridine synthesis, making 6-oxaspiro[4.5]decan-9-one the only scaffold-compatible starting material for programs targeting the published TRV130 route.
- [1] ScienceDirect. Oliceridine (Olinvyk). Knoevenagel reaction of 6-oxaspiro[4.5]decan-9-one with methyl 2-cyanoacetate: 97% yield. https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/oliceridine (accessed 2025). View Source
- [2] Google Patents. CN106588899A – Pyridyl-substituted 6-oxaspiro[4.5]decane derivatives as MOR agonists; EP3290415A1 – Opioid receptor ligands. https://patents.google.com/patent/CN106588899A/en (accessed 2025). View Source
